N-[(5-methylfuran-2-yl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine
Description
N-[(5-methylfuran-2-yl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-14-7-9-17(26-14)12-22-18-10-8-15(11-21-18)20-23-19(24-27-20)13-25-16-5-3-2-4-6-16/h2-11H,12-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNALKCRZAVKQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC2=NC=C(C=C2)C3=NC(=NO3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methylfuran-2-yl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the 5-methylfuran-2-ylmethyl group: This can be achieved through the reaction of 5-methylfuran with a suitable alkylating agent.
Synthesis of the 1,2,4-oxadiazole ring: This involves the cyclization of appropriate precursors under specific conditions.
Coupling of the phenoxymethyl group: This step requires the use of a phenol derivative and a suitable coupling reagent.
Formation of the pyridin-2-amine core: This can be synthesized through various methods, including the reaction of pyridine derivatives with amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methylfuran-2-yl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amines.
Scientific Research Applications
N-[(5-methylfuran-2-yl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-furanmethanamine: Shares the furan ring structure but lacks the oxadiazole and pyridine components.
Phenoxymethyl derivatives: Compounds with similar phenoxymethyl groups but different core structures.
1,2,4-Oxadiazole derivatives: Compounds with the oxadiazole ring but different substituents.
Uniqueness
N-[(5-methylfuran-2-yl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine is unique due to its combination of multiple functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
